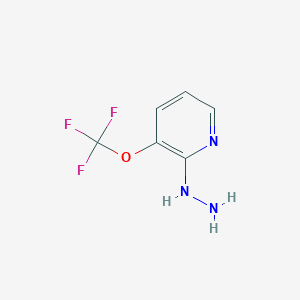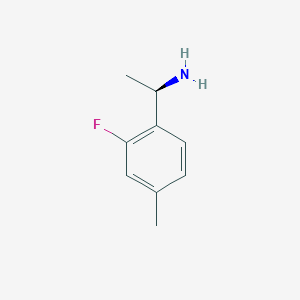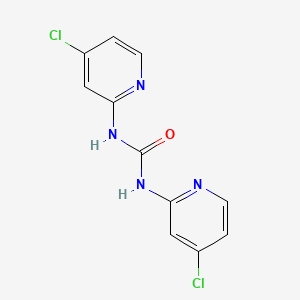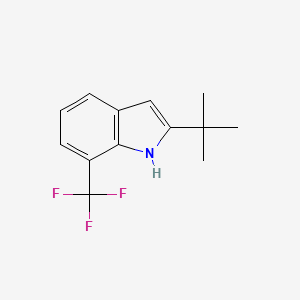
2-(tert-Butyl)-7-(trifluoromethyl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(tert-Butyl)-7-(trifluoromethyl)-1H-indole is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely found in nature and are significant in various biological processes. The presence of the tert-butyl and trifluoromethyl groups in this compound enhances its chemical stability and lipophilicity, making it a valuable molecule in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the copper-catalyzed direct trifluoromethylthiolation of indoles using tert-butyl 2-((trifluoromethyl)sulfonyl)hydrazine-1-carboxylate as a trifluoromethylthiolation reagent . This method is favored due to its mild reaction conditions, good atom economy, and the use of cheap and readily accessible reagents.
Industrial Production Methods
Industrial production methods for 2-(tert-Butyl)-7-(trifluoromethyl)-1H-indole often involve continuous flow processes. These processes are more efficient, versatile, and sustainable compared to batch processes. For example, the direct introduction of the tert-butoxycarbonyl group into organic compounds using flow microreactor systems has been developed .
Análisis De Reacciones Químicas
Types of Reactions
2-(tert-Butyl)-7-(trifluoromethyl)-1H-indole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the indole core.
Substitution: The compound can undergo substitution reactions, where the tert-butyl or trifluoromethyl groups are replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include radical initiators, transition metal catalysts, and electrophilic or nucleophilic agents. For instance, the trifluoromethyl group can be introduced using trifluoromethylating agents such as (trifluoromethyl)trimethylsilane .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, trifluoromethylation reactions typically yield trifluoromethylated indoles, which are valuable intermediates in pharmaceutical and agrochemical synthesis .
Aplicaciones Científicas De Investigación
2-(tert-Butyl)-7-(trifluoromethyl)-1H-indole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials with enhanced properties, such as increased stability and lipophilicity
Mecanismo De Acción
The mechanism of action of 2-(tert-Butyl)-7-(trifluoromethyl)-1H-indole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity towards specific enzymes or receptors .
Comparación Con Compuestos Similares
2-(tert-Butyl)-7-(trifluoromethyl)-1H-indole can be compared with other indole derivatives that contain different substituents. Similar compounds include:
2-(tert-Butyl)-1H-indole: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
7-(trifluoromethyl)-1H-indole: Lacks the tert-butyl group, which affects its stability and lipophilicity.
2-(tert-Butyl)-5-(trifluoromethyl)-1H-indole: The position of the trifluoromethyl group is different, leading to variations in reactivity and applications
The unique combination of the tert-butyl and trifluoromethyl groups in this compound makes it a valuable compound with distinct properties and applications.
Propiedades
Fórmula molecular |
C13H14F3N |
|---|---|
Peso molecular |
241.25 g/mol |
Nombre IUPAC |
2-tert-butyl-7-(trifluoromethyl)-1H-indole |
InChI |
InChI=1S/C13H14F3N/c1-12(2,3)10-7-8-5-4-6-9(11(8)17-10)13(14,15)16/h4-7,17H,1-3H3 |
Clave InChI |
LELGFVDWOOFGGB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC2=C(N1)C(=CC=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



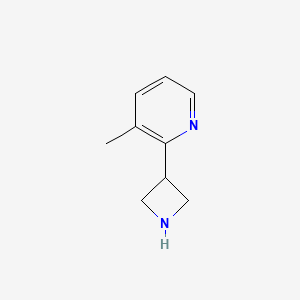
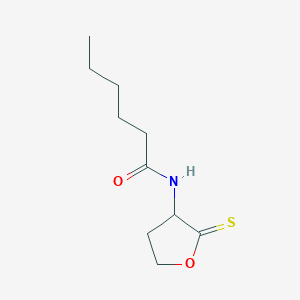
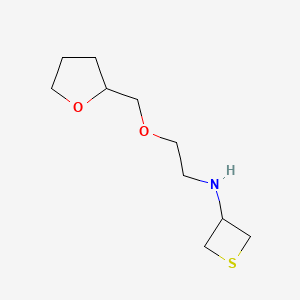
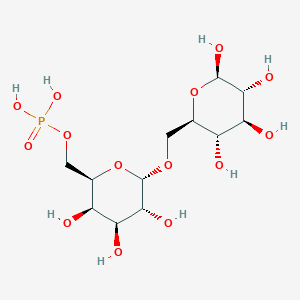
![Ethyl (1S,2R,3R,4R)-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B12957616.png)
![tert-Butyl 6-nitro-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B12957620.png)

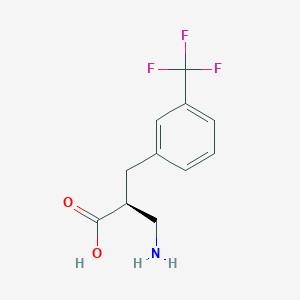
![2-[2-(2-Amino-2-oxoethyl)phenyl]acetamide](/img/structure/B12957629.png)
![tert-Butyl 3-iodo-5-methoxy-1H-pyrazolo[3,4-c]pyridine-1-carboxylate](/img/structure/B12957634.png)
